Stannous arsenate

Descripción general

Descripción

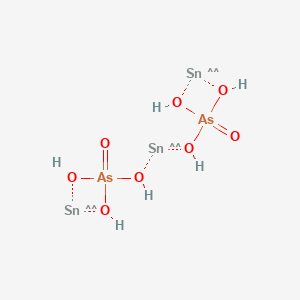

Stannous arsenate is a compound with the molecular formula As2O6Sn3 . It is related to stannous arsenite, another compound that has been studied for its properties . Stannous arsenate is involved in the field of tin metallurgy, which is a technology that extracts tin metal from tin-bearing minerals and secondary resources .

Synthesis Analysis

The synthesis of stannous arsenate involves the reaction of stannous chloride and sodium arsenate . The pH of the resulting mixture is adjusted to 0–1 by adding 0.1 N nitric acid . This process is part of the broader field of tin metallurgy, which includes processes such as roasting, magnetic separation, leaching, and sintering to reduce or remove impurities such as sulfur, arsenic, antimony, lead, iron, and tungsten .Chemical Reactions Analysis

Stannous arsenate, like other arsenic compounds, can undergo various chemical reactions. For instance, arsenic can exist in four oxidation states: As (V), As (III), As (0), and As (-III), and its behavior changes depending on the biotic or abiotic conditions in water . Analytical techniques have been developed to detect and determine these arsenic species .Aplicaciones Científicas De Investigación

Identification of Arsenic-Treated Wood Products : Omae, Solo-Gabriele, and Townsend (2007) developed a chemical stain using stannous chloride to identify arsenic in treated wood, which helps in assessing exposure risks during use and disposal of these products (Omae, Solo-Gabriele, & Townsend, 2007).

Phosphate Determination in Soil Solutions : Yuen and Pollard (1955) described a modified molybdenum-blue method using stannous chloride for determining phosphate in soil solutions, indicating its utility in agricultural and environmental studies (Yuen & Pollard, 1955).

Erosion-Inhibiting Potential in Dentistry : Yu et al. (2010) analyzed the erosion-inhibiting potential of a stannous chloride-containing fluoride solution on enamel and dentine, suggesting its application in dental care (Yu et al., 2010).

Ion-Exchange Properties for Metal Separation : Qureshi, Rathore, and Kumar (1970) synthesized stannic arsenates and studied their adsorption behavior for metal ions, highlighting its potential in ion-exchange and separation processes (Qureshi, Rathore, & Kumar, 1970).

Chromatographic Studies of Metal Ions : Qureshi, Varshney, and Fatima (1977) used stannic arsenate thin layers for chromatographic studies of metal ions, contributing to analytical chemistry and separation science (Qureshi, Varshney, & Fatima, 1977).

Arsenical Determination in Water : Fukui et al. (1983) described a method for determining arsenite, arsenate, and monomethylarsonic acid in water, showcasing the environmental and public health relevance of stannous arsenate (Fukui et al., 1983).

Influence of Temperature on Ion-Exchange Properties : Qureshi, Rathore, and Kumar (1971) investigated the effect of temperature on the ion-exchange properties of stannic arsenate, which is important for its application in various temperature-sensitive processes (Qureshi, Rathore, & Kumar, 1971).

Safety And Hazards

While specific safety and hazard information for stannous arsenate is not available, arsenic and its compounds are known to be hazardous. Chronic arsenic toxicity can cause serious health issues, including arsenicosis and cancer . Stannous chloride, a related compound, is known to cause severe skin burns, eye damage, and respiratory irritation .

Direcciones Futuras

Propiedades

InChI |

InChI=1S/2AsH3O4.3Sn/c2*2-1(3,4)5;;;/h2*(H3,2,3,4,5);;; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCNVIWOTTWUWPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[As](=O)(O)O.O[As](=O)(O)O.[Sn].[Sn].[Sn] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

As2H6O8Sn3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

640.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Stannous arsenate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

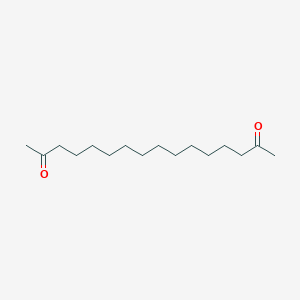

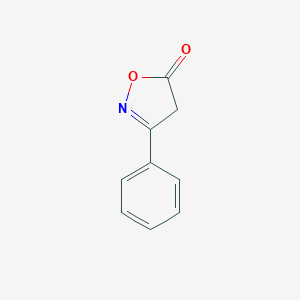

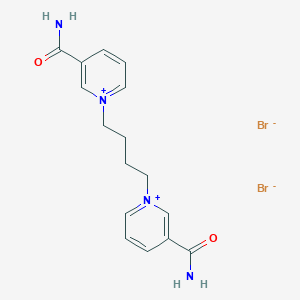

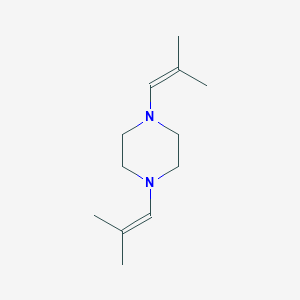

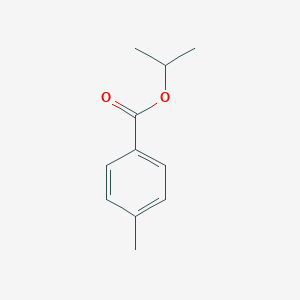

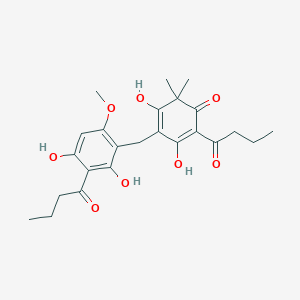

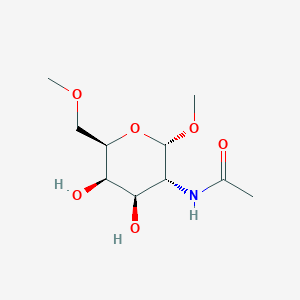

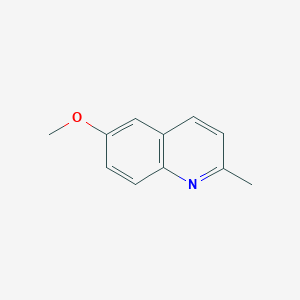

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.